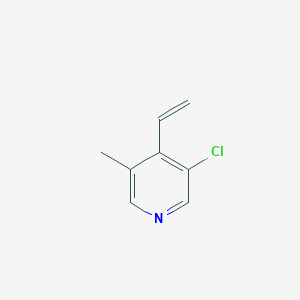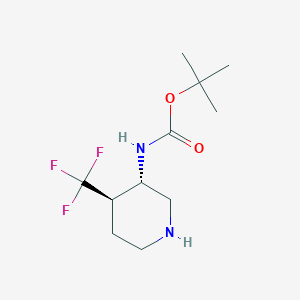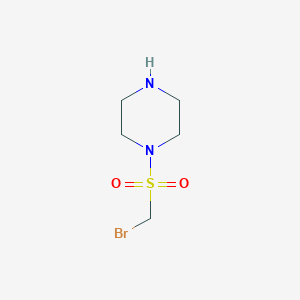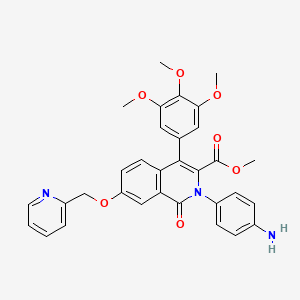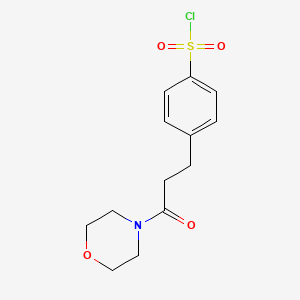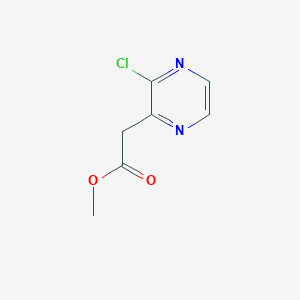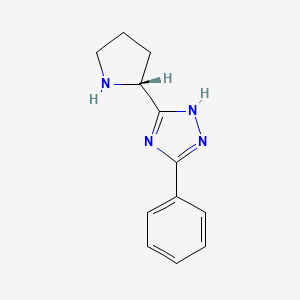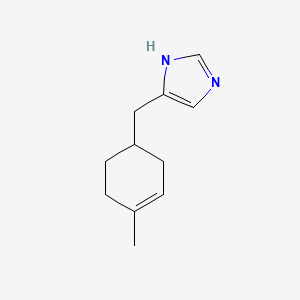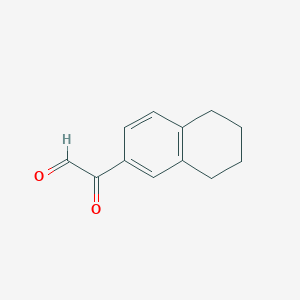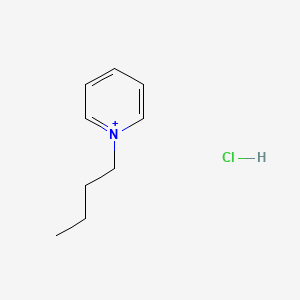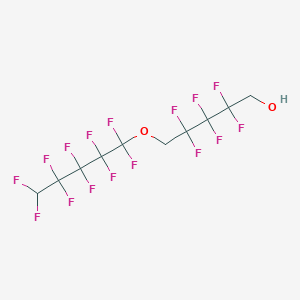![molecular formula C10H10ClNS B12818191 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole CAS No. 1188031-79-9](/img/structure/B12818191.png)
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents . The structure of this compound consists of a thiazole ring fused with a benzene ring, with chloromethyl and dimethyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions . The reaction proceeds through electrophilic substitution, where the chloromethyl group is introduced at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in anticancer therapies due to its cytotoxic effects on tumor cells.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-4,5-dimethylthiazole: Similar structure but lacks the benzene ring.
4,7-Dimethylbenzo[d]thiazole: Lacks the chloromethyl group.
2-Methyl-4,7-dimethylbenzo[d]thiazole: Has a methyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
1188031-79-9 |
|---|---|
Fórmula molecular |
C10H10ClNS |
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6-3-4-7(2)10-9(6)12-8(5-11)13-10/h3-4H,5H2,1-2H3 |
Clave InChI |
HSSUAOWAGAWBJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)SC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

